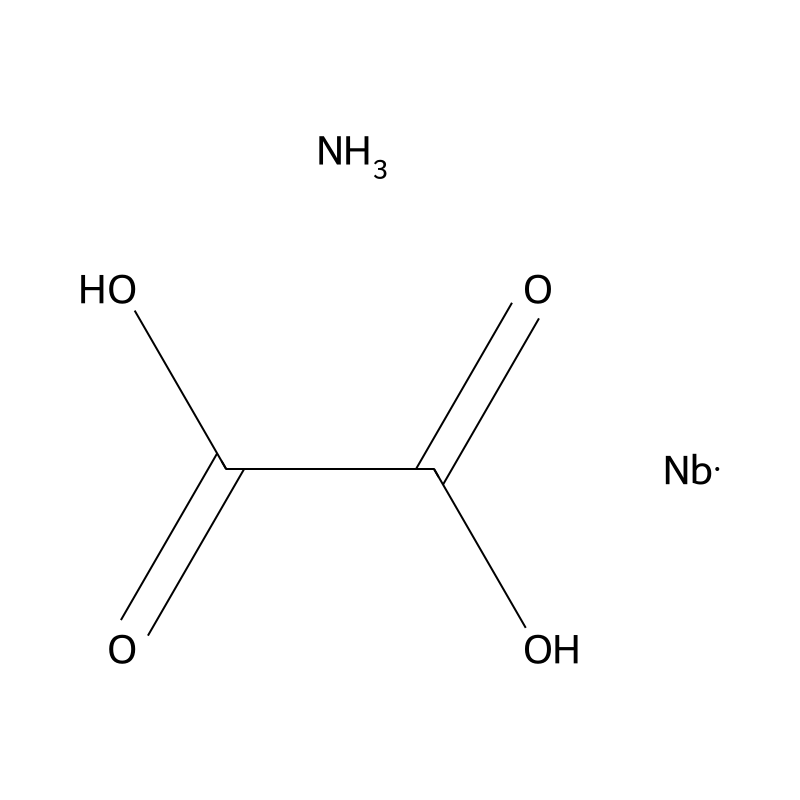Ammonium niobate(V) oxalate hydrate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ammonium niobate(V) oxalate hydrate is a chemical compound with the molecular formula and a molar mass of approximately 199.97 g/mol. It is also known by several synonyms, including niobium ammonium oxalate. The compound is characterized by its crystalline structure and is typically found as a hydrate, which means it contains water molecules in its structure. The melting point of ammonium niobate(V) oxalate hydrate is around 122°C, at which it decomposes rather than melting .
This compound plays a significant role in various chemical processes due to its unique properties, particularly in catalysis and materials science.
Ammonium niobate(V) oxalate hydrate can be synthesized through several methods:
- Precipitation Method: This involves mixing solutions of niobium salts with oxalic acid under controlled conditions to precipitate the ammonium niobate oxalate complex.
- Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to promote the formation of the compound from its precursors.
- Solvothermal Synthesis: Similar to hydrothermal methods but using organic solvents, which can influence the crystallization process and yield different morphologies .
These methods allow for control over the particle size and morphology of the resulting compound.
Ammonium niobate(V) oxalate hydrate has several applications across different fields:
- Catalysis: It is widely used as a catalyst in organic synthesis reactions, including oxidation and hydrogenation processes.
- Materials Science: Its unique properties make it suitable for developing advanced materials, particularly in electronics and photonics.
- Analytical Chemistry: Employed in various analytical techniques due to its ability to form complexes with other ions .
Ammonium niobate(V) oxalate hydrate shares similarities with several other compounds that contain niobium or oxalate groups. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ammonium niobate(IV) oxalate | Lower oxidation state of niobium | |
| Niobium pentoxide | Commonly used in ceramics and electronics | |
| Niobium oxalate | Known for its use in catalysis and material synthesis | |
| Potassium niobate | Used in piezoelectric applications |
The uniqueness of ammonium niobate(V) oxalate hydrate lies in its specific hydration state and its dual role as both a precursor for niobium oxide and a catalyst for organic reactions. Its ability to facilitate various chemical transformations while maintaining stability under specific conditions sets it apart from similar compounds.








